RPA 202248

Description

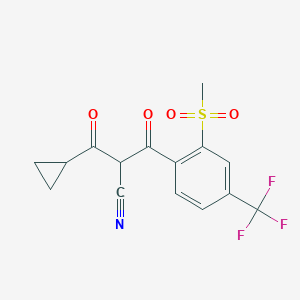

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c1-24(22,23)12-6-9(15(16,17)18)4-5-10(12)14(21)11(7-19)13(20)8-2-3-8/h4-6,8,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTKDUXKVPEXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C#N)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894951 | |

| Record name | RPA 202248 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143701-75-1 | |

| Record name | RPA-202248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143701751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPA 202248 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RPA-202248 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6DQV21SLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide on the Mechanism of Action of RPA 202248 in Plants

Introduction

This compound, a diketonitrile metabolite of the pro-herbicide isoxaflutole, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.[1][2][3] As a member of the isoxazole class of herbicides, its mode of action leads to the disruption of essential plant pigments, resulting in characteristic bleaching symptoms and, ultimately, plant death.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its biochemical target, the physiological consequences of its inhibitory activity, and the experimental methodologies used to elucidate its function.

Chemical Identity and Conversion from Isoxaflutole

This compound, chemically identified as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the biologically active form of the herbicide.[2] The parent compound, isoxaflutole, is considered a pro-herbicide because it undergoes rapid conversion to this compound in both plants and soil.[6] This conversion involves the opening of the isoxazole ring of isoxaflutole to form the active diketonitrile structure of this compound.[6]

Part 1: The Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary target of this compound in plants is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27).[7][8] HPPD is a key enzyme in the biochemical pathway responsible for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[4]

Function of HPPD in Plants

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[7] This reaction is a critical step in the catabolism of the amino acid tyrosine. The product of this reaction, homogentisate, serves as the aromatic precursor for the synthesis of both plastoquinone and tocopherols.[4]

-

Plastoquinone is an essential component of the photosynthetic electron transport chain. It also acts as a crucial cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.[8]

-

Tocopherols are powerful antioxidants that protect cellular membranes from damage by reactive oxygen species.

Inhibition of HPPD by this compound

This compound acts as a potent inhibitor of the HPPD enzyme. By blocking the active site of HPPD, this compound prevents the conversion of HPPA to homogentisate. This inhibition disrupts the entire downstream pathway, leading to a cascade of physiological effects.

Part 2: Downstream Physiological Consequences of HPPD Inhibition

The inhibition of HPPD by this compound sets off a chain reaction within the plant, ultimately leading to its demise. The key physiological consequences are detailed below.

Depletion of Plastoquinone and Tocopherols

The most immediate effect of HPPD inhibition is the depletion of the plant's pools of plastoquinone and tocopherols due to the lack of their precursor, homogentisate.[4]

Disruption of Carotenoid Biosynthesis

The depletion of plastoquinone has a direct impact on the biosynthesis of carotenoids. Phytoene desaturase, a key enzyme in the carotenoid pathway, requires plastoquinone as a cofactor.[8] Without a sufficient supply of plastoquinone, the synthesis of carotenoids is severely hampered.

Photodestruction of Chlorophyll and Bleaching

Carotenoids play a vital role in protecting chlorophyll from photo-oxidation by dissipating excess light energy and scavenging reactive oxygen species.[1] In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms observed in susceptible plants treated with HPPD-inhibiting herbicides.[1] The loss of chlorophyll, the primary photosynthetic pigment, halts the plant's ability to produce energy, ultimately resulting in death.

Visual Representation of the Mechanism of Action

The following diagram illustrates the biochemical pathway affected by this compound.

Caption: Mechanism of this compound via HPPD inhibition.

Part 3: Experimental Methodologies for Studying HPPD Inhibitors

The elucidation of the mechanism of action of this compound and other HPPD inhibitors has been made possible through a variety of experimental techniques.

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory activity of a compound on the HPPD enzyme.

-

Methodology:

-

Isolate and purify the HPPD enzyme from a plant source.

-

Prepare a reaction mixture containing the substrate (HPPA) and the purified enzyme.

-

Introduce varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.

-

Monitor the rate of product formation (homogentisate) or substrate depletion over time, typically using spectrophotometric or high-performance liquid chromatography (HPLC) methods.

-

Calculate key inhibitory parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Physiological and Phenotypic Analysis

-

Objective: To observe the whole-plant effects of the herbicide.

-

Methodology:

-

Treat susceptible plant species with varying doses of the herbicide under controlled environmental conditions (e.g., greenhouse or growth chamber).

-

Observe and document the development of visual symptoms over time, paying close attention to the onset and progression of bleaching.

-

Measure physiological parameters such as chlorophyll content, carotenoid levels, and photosynthetic efficiency (e.g., using chlorophyll fluorescence).

-

Determine the dose-response relationship and calculate the GR50 value (the dose required to reduce plant growth by 50%).

-

Metabolomic Analysis

-

Objective: To identify and quantify the changes in the plant's metabolome following herbicide treatment.

-

Methodology:

-

Treat plants with the herbicide and collect tissue samples at various time points.

-

Extract metabolites from the plant tissue.

-

Analyze the metabolite profiles using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Compare the metabolite profiles of treated and untreated plants to identify changes in the levels of key compounds, such as HPPA, homogentisate, plastoquinone, and carotenoids.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the mechanism of action of an HPPD inhibitor.

Caption: Workflow for studying HPPD inhibitor mechanism.

Part 4: Resistance and Crop Tolerance

The widespread use of HPPD-inhibiting herbicides has led to the evolution of resistance in some weed populations. As of 2022, resistance to HPPD inhibitors has been identified in broadleaf weeds such as Palmer amaranth and waterhemp.[9][10] The primary mechanism of resistance is often enhanced metabolism of the herbicide by the weed.[9][10]

Conversely, the development of herbicide-tolerant crops has been a significant advancement in agriculture. Tolerance to HPPD inhibitors in crops like corn and soybeans has been achieved through the introduction of genes that confer resistance, often by overexpressing a resistant form of the HPPD enzyme.[4][10]

This compound is a highly effective herbicide that acts through the specific inhibition of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase. This targeted mode of action disrupts the biosynthesis of essential molecules, leading to the photodestruction of chlorophyll and subsequent plant death. A thorough understanding of this mechanism is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and the engineering of herbicide-tolerant crops. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of this important class of herbicides.

References

- 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).

- 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia. (n.d.).

- 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core. (2022, October 21).

- "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. - UNL Digital Commons. (n.d.).

- p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed. (n.d.).

- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (n.d.).

- Page 1 of 36 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 January 28, 2019 PC Code: 123000 MEMORANDUM D - Regulations.gov. (2019, January 28).

- Understanding Herbicide Mode of Action. (n.d.).

- Oxazole and Isoxazole Chemistry in Crop Protection | Request PDF - ResearchGate. (n.d.).

- Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed. (n.d.).

- Herbicide Classification Chart. (n.d.).

- Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem. (n.d.).

- Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem. (n.d.).

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wssa.net [wssa.net]

- 6. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 9. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 10. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]

An In-Depth Technical Guide to the Environmental Transformation of Isoxaflutole to its Herbicidally Active Metabolite, RPA 202248

Introduction

Isoxaflutole (IFT) is a selective, pre-emergence herbicide from the isoxazole chemical class, widely utilized for the control of broadleaf and grass weeds in crops such as corn and sugarcane.[1][2] A distinguishing feature of isoxaflutole is that it functions as a pro-herbicide. The parent molecule itself does not exert the primary herbicidal effect. Instead, its efficacy is contingent upon its rapid transformation within the environment—specifically in soil, water, and target plants—into its diketonitrile metabolite, RPA 202248.[1][3][4]

This active metabolite, this compound, is the true phytotoxic agent, responsible for inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] This inhibition disrupts a critical pathway in plastoquinone biosynthesis, ultimately leading to the characteristic bleaching of new plant growth and subsequent death of susceptible weeds.[4] Understanding the conversion of isoxaflutole to this compound is therefore paramount for comprehending its mode of action, optimizing its field performance, and accurately assessing its environmental fate and potential impact. This guide provides a detailed examination of this critical degradation pathway, the factors influencing its kinetics, its biological significance, and the methodologies used to study it.

Part 1: The Chemical Transformation Pathway

The journey from the applied pro-herbicide to the active phytotoxin is a multi-step process initiated by a key chemical reaction. This transformation is fundamental to the herbicide's function.

Hydrolysis of the Isoxazole Ring

The conversion of isoxaflutole to this compound is a hydrolytic reaction that opens the isoxazole ring of the parent molecule.[4][7][8] This chemical cleavage results in the formation of a diketonitrile structure, officially known as 2-cyano-3-cyclopropyl-1-(2-methylsulfonyl-4-trifluoromethylphenyl)propane-1,3-dione, or this compound.[9] This is the primary and most critical step in the degradation pathway, as it unlocks the herbicidal potential of the compound.[3][10][11]

Caption: The primary degradation pathway of Isoxaflutole in the environment.

Part 2: Kinetics and Environmental Factors

The rate and extent of the conversion from isoxaflutole to this compound are not constant; they are heavily influenced by a range of environmental variables. Understanding these factors is key to predicting herbicide efficacy and persistence.

The Abiotic Nature of Isoxaflutole Hydrolysis

A critical insight from soil studies is that the initial hydrolysis of isoxaflutole to this compound is fundamentally a chemical reaction, rather than a process driven by microbial activity. [7]Laboratory studies comparing sterile and non-sterile soil have shown little difference in the rate of this first conversion step, with half-lives of 1.8 and 1.4 days, respectively. [7]This indicates that soil microorganisms play a minimal role in activating the herbicide. The subsequent degradation of the active this compound, however, is significantly dependent on biological processes. [7]

Key Influencing Factors

Several abiotic factors directly control the speed of isoxaflutole hydrolysis:

-

Soil Moisture: The rate of degradation increases significantly with higher soil moisture content. Half-lives at 25°C were measured at 9.6 days in air-dry soil, but decreased to 2.4 days and 1.5 days in soils with higher moisture levels. [7]* Temperature: As a chemical reaction, the transformation follows Arrhenius kinetics, with higher temperatures accelerating the rate of conversion. [7]* pH and Alkalinity: The hydrolysis is base-catalyzed. [12]While pH is a factor, recent studies have demonstrated that carbonate concentration in natural waters is a dominant driver of the hydrolysis rate, more so than hydroxide ions alone. [12]* Soil Properties: Sorption of isoxaflutole and this compound is influenced by soil organic matter and clay content, which in turn affects their bioavailability for transformation and plant uptake. [1]Isoxaflutole, being more lipophilic, is more strongly sorbed than the more water-soluble this compound. [13]

Data Presentation: Degradation Half-Lives

The persistence of isoxaflutole and its primary metabolite differ significantly, impacting the window of weed control and the potential for off-site transport.

| Compound | Matrix | Half-Life (DT50) | Conditions / Comments | Source(s) |

| Isoxaflutole | Soil (Lab) | 12 hours - 4.2 days | Dependent on moisture, temp, pH. | [13][7][14] |

| Soil (Field) | < 4 days | Rapidly converts to this compound. | [15][16] | |

| Soil (Field) | 9 - 18 days | Study across three different soil types. | [9] | |

| This compound | Soil (Lab) | 20 - 30 days | Significantly more persistent than parent. | [13] |

| Aquatic (Microcosm) | ~103 days | Demonstrates stability in aqueous systems. | [3][11] | |

| Total Residue | Soil (Field) | 45 - 63 days | Combined half-life of IFT + this compound. | [9] |

Part 3: Biological Significance and Mechanism of Action

The chemical transformation of isoxaflutole is only relevant because of the potent biological activity of its product, this compound.

This compound as the True Phytotoxin

It is unequivocally established that this compound is the molecule that inhibits the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). [4][5]The parent isoxaflutole has no significant inhibitory activity on HPPD. Therefore, the entire herbicidal action is dependent on the successful and rapid conversion to the diketonitrile form in the soil and plant. [4]

The HPPD Inhibition Pathway

The mode of action, initiated by this compound, is an indirect inhibition of carotenoid biosynthesis.

-

HPPD Inhibition: this compound binds to and inhibits the HPPD enzyme.

-

Plastoquinone Depletion: HPPD is essential for the synthesis of homogentisate, a precursor for plastoquinone. [4]Inhibition of HPPD leads to a rapid decrease in the plant's plastoquinone pool.

-

Phytoene Desaturase Cofactor Loss: Plastoquinone is an indispensable cofactor for the enzyme phytoene desaturase (PDS), which is a key step in the carotenoid biosynthesis pathway.

-

Carotenoid Synthesis Blockage: Without its plastoquinone cofactor, PDS activity ceases. This leads to the accumulation of its substrate, phytoene, and prevents the formation of colored carotenoids. [4]5. Photo-oxidation (Bleaching): Carotenoids serve a vital photoprotective role by quenching excess light energy and scavenging reactive oxygen species that would otherwise damage chlorophyll. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight (photo-oxidation), resulting in the classic bleaching symptoms observed in susceptible plants. [5][14]

Sources

- 1. ars.usda.gov [ars.usda.gov]

- 2. Analysis of groundwater and surface water in areas of isoxaflutole application, Tuscola and Kalamazoo Counties, Michigan [pubs.usgs.gov]

- 3. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. Isoxaflutole (Ref: RPA 201772) [sitem.herts.ac.uk]

- 7. Effects of moisture, temperature, and biological activity on the degradation of isoxaflutole in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. Fate of the herbicide isoxaflutole in the soil of corn fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isoxaflutole hydrolysis is driven by carbonate in natural water - American Chemical Society [acs.digitellinc.com]

- 13. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ssl.tamu.edu [ssl.tamu.edu]

An In-depth Technical Guide to the Physicochemical Properties of RPA 202248

This technical guide provides a comprehensive overview of the core physicochemical properties of RPA 202248, a molecule of significant interest in the fields of agrochemistry and environmental science. As the active herbicidal metabolite of isoxaflutole, a thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes key data with practical insights, explaining the rationale behind experimental methodologies and the implications of these properties on the compound's behavior and efficacy.

Introduction: The Significance of this compound

This compound, also known as diketonitrile, is the primary degradation product of the pro-herbicide isoxaflutole.[1][2] The herbicidal activity of isoxaflutole is, in fact, attributable to this compound, which acts as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This inhibition disrupts the biosynthesis of carotenoids, leading to the bleaching of chlorophyll and eventual plant death.[4] Understanding the physicochemical properties of this compound is therefore crucial for optimizing herbicidal formulations, predicting its environmental fate, and assessing its toxicological profile.

The transformation from the pro-herbicide isoxaflutole to the active this compound involves the opening of the isoxazole ring, a change that fundamentally alters the molecule's properties and biological activity.[1] This guide will delve into these properties, providing both the data and the scientific context necessary for a comprehensive understanding.

Core Physicochemical Properties of this compound

A molecule's interaction with its biological target and its movement through the environment are governed by its physicochemical properties. The following table summarizes the key parameters for this compound.

| Property | Value | Significance in Context |

| Molecular Formula | C₁₅H₁₂F₃NO₄S[2][5] | Defines the elemental composition and is the foundation for all other molecular properties. |

| Molecular Weight | 359.32 g/mol [2][5] | Influences diffusion rates and membrane transport. |

| Chemical Structure | 2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile[2] | The presence of the diketone, nitrile, sulfone, and trifluoromethyl groups dictates its polarity, reactivity, and binding interactions with the HPPD enzyme. |

| Water Solubility | 326 mg/L[1] | High water solubility facilitates its uptake by plants through the roots and influences its potential for leaching into groundwater.[1] |

| Log P (Octanol/Water Partition Coefficient) | 0.4[1] | The low Log P value indicates a hydrophilic nature, consistent with its high water solubility and mobility in aqueous environments. |

| Melting Point | 110-112 °C[3] | Provides an indication of the purity and stability of the solid form. |

| pKa | 1.14 ± 0.20 (Predicted)[3] | The predicted low pKa suggests that this compound is an acidic compound, likely due to the enolizable diketone moiety. This acidity is critical for its interaction with the active site of the HPPD enzyme. |

| CAS Registry Number | 143701-75-1[2][6] | A unique identifier for the substance, crucial for database searches and regulatory purposes. |

Experimental Protocols for Physicochemical Characterization

The determination of these properties relies on robust and validated experimental protocols. Below are representative methodologies for key parameters, designed to ensure accuracy and reproducibility.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is a well-established and reliable technique for determining the solubility of a compound in water. It involves creating a saturated solution and then measuring the concentration of the dissolved substance.

Step-by-Step Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of deionized water in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed to permit the undissolved solid to settle. Centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of this compound.

-

Replicate Analysis: Repeat the experiment at least in triplicate to ensure the precision of the measurement.

Caption: Degradation pathway of Isoxaflutole to this compound and its subsequent metabolites.

Analytical Methodologies for Quantification

The accurate quantification of this compound in various matrices, such as soil, water, and biological tissues, is essential for environmental monitoring and metabolism studies. The most common and sensitive method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Features of LC-MS/MS Analysis:

-

High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of this compound even in complex matrices.

-

High Sensitivity: This technique can detect and quantify this compound at very low concentrations (sub-µg/kg levels). [7]* Robustness: LC-MS/MS methods can be validated for linearity, accuracy, precision, and limits of detection and quantification, ensuring reliable results.

A typical LC-MS/MS workflow involves sample extraction, cleanup, chromatographic separation, and mass spectrometric detection. The choice of extraction solvent and cleanup steps is critical and depends on the specific matrix being analyzed.

Conclusion

The physicochemical properties of this compound are intrinsically linked to its function as an active herbicide and its behavior in the environment. Its high water solubility and hydrophilic nature, as indicated by its low Log P, are key determinants of its bioavailability to plants and its potential for environmental mobility. The acidic nature of the molecule is fundamental to its inhibitory action on the HPPD enzyme. A comprehensive understanding of these properties, supported by robust experimental and analytical methodologies, is indispensable for the continued development and responsible management of this important agricultural tool.

References

-

RPA-202248 - gsrs. (n.d.). Retrieved January 12, 2026, from [Link]

-

Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

- Bykovsky, A. V., & Poplevko, V. L. (2019). Method of determination of isoxaflutole in corn green mass. Plant Protection, (43), 293-301.

-

Environmental Chemistry Methods: Isoxaflutole; 448305-03. (n.d.). Retrieved January 12, 2026, from [Link]

-

Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. (2019, January 28). PC Code: 123000 MEMORANDUM. Retrieved from [Link]

-

EURL-SRM - Analytical Observations Report. (2018, April 25). Retrieved January 12, 2026, from [Link]

-

Degradation of this compound [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Isoxaflutole (Ref: RPA 201772) - AERU - University of Hertfordshire. (n.d.). Retrieved January 12, 2026, from [Link]

-

Development of Simultaneous Analytical Method for Determination of Isoxaflutole and its Metabolite (Diketonitrile) residues in Agricultural Commodities Using LC-MS/MS | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Buy this compound | 143701-75-1 [smolecule.com]

- 2. Rpa-202248 | C15H12F3NO4S | CID 15461303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 143701-75-1 [chemicalbook.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Isoxaflutole diketonitrile this compound - Traceable Reference Standard for Residue Analysis (CAS 143701-75-1) [witega.de]

- 7. researchgate.net [researchgate.net]

"RPA 202248 environmental fate and transport"

An In-Depth Technical Guide to the Environmental Fate and Transport of RPA 202248 (Diketonitrile Metabolite of Isoxaflutole)

Preamble: A Focus on the Metabolite

In the field of environmental risk assessment for agricultural chemicals, it is imperative to look beyond the parent compound. Many active ingredients are, in fact, 'pro-herbicides'—precursors that transform into the biologically active molecule after application. This guide focuses on this compound, the principal and herbicidally active metabolite of the herbicide Isoxaflutole.[1][2][3] Isoxaflutole itself degrades with remarkable speed in both soil and aquatic environments, primarily through hydrolysis, into this compound.[4][5] This rapid conversion, often occurring within days, dictates that a thorough understanding of the environmental behavior of this compound is paramount for any accurate exposure and risk assessment.[4][5][6] Consequently, regulatory modeling approaches frequently treat this compound as the primary substance entering the environment.[4] This document synthesizes available data to provide a comprehensive technical overview of the degradation, mobility, and ultimate fate of this critical metabolite.

Core Profile and Physicochemical Characteristics

This compound, also known as a diketonitrile (DKN) metabolite, is chemically identified as α-(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile).[1][2] Its behavior in the environment is governed by its inherent physicochemical properties, which are summarized below.

| Property | Value | Significance for Environmental Fate | Source |

| Chemical Name | α-(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile) | N/A | [1][2] |

| Common Name | This compound; Diketonitrile (DKN) | N/A | [4][7] |

| Water Solubility | 326 mg/L | High solubility suggests potential for transport in the aqueous phase (leaching, runoff). | [1][8] |

| Log P (Octanol/Water Partition Coeff.) | 0.37 | Low value indicates it is relatively hydrophilic and has a low potential for bioaccumulation in organisms. | [1][8] |

| Soil Organic Carbon Partition Coeff. (Koc) | 11 - 99 mL/g; Avg. 74 L/kg | Low Koc values classify the compound as mobile in soil, indicating a potential for leaching.[4] | [4][6] |

Environmental Degradation Pathways: A Dichotomy of Processes

The persistence of this compound is a function of competing degradation pathways, with a notable difference between abiotic (chemical) and biotic (microbial) processes.

Abiotic Degradation: Deceptive Stability in Laboratory Settings

Standard laboratory guideline studies, which are crucial for regulatory comparison, have historically suggested that this compound is highly stable against both hydrolysis and photolysis in sterile aqueous systems.[1][2][3][4]

-

Hydrolytic Stability: In sterile, buffered water across a range of pH values, this compound shows little to no degradation. This has led to its classification as "stable" to hydrolysis in many regulatory summaries.[4][8]

-

Photolytic Stability: Similarly, when exposed to artificial light sources simulating the solar spectrum in pure water, this compound demonstrates high stability.[4][8]

Expert Insight: The term "stable" in this context must be interpreted with caution. These standard tests are designed to isolate a single degradation variable under controlled, sterile conditions. While essential for baseline data, they do not fully capture the complexity of a natural water body, where dissolved organic matter, microbial activity, and fluctuating conditions can induce indirect photolysis and other degradation mechanisms not present in the lab.[1] More recent, detailed mechanistic studies have begun to challenge this picture of absolute stability, calculating a slow photolysis half-life of 150 days under simulated sunlight, suggesting that while the process is not rapid, it is not entirely absent.[9]

Biotic Degradation: The Primary Engine of Dissipation

In contrast to its abiotic stability, this compound is readily degraded by microbial action in both soil and water. This represents the most significant pathway for its dissipation from the environment.

2.2.1 Aerobic Soil Metabolism In the presence of oxygen and soil microorganisms, this compound degrades to form 2-methylsulfonyl-4-trifluoromethylbenzoic acid (RPA 203328), a metabolite with no herbicidal activity.[1][4][8] This biotic process is relatively rapid.

| Soil Type | Kinetic Model | DT50 (days) | DT90 (days) | Source |

| Sandy Loam | SFO (Single First-Order) | 14 | 47 | [6] |

| Multiple Soils (Mean) | N/A | 46 | N/A | [1] |

2.2.2 Aerobic Aquatic Metabolism The importance of biotic processes is even more pronounced in aquatic systems. While sterile lab tests show stability, studies incorporating natural water and sediment reveal a different story. An outdoor microcosm study, which provides a more environmentally realistic system, demonstrated a slow but steady degradation of this compound to RPA 203328.[1][2] This highlights that biodegradation is a critical route of dissipation in ponds, lakes, and reservoirs.[2][4]

-

Laboratory Study (Aerobic Aquatic Metabolism): Half-life calculated to be 378 days.[4]

-

Outdoor Microcosm Study: Half-life calculated to be 103 days.[2][8]

Expert Insight: The significant difference in half-life between the lab (378 days) and the microcosm (103 days) underscores the limitations of relying solely on single-variable laboratory tests for environmental exposure modeling. The microcosm incorporates a complex web of interactions—including metabolism by algae and bacteria, and indirect photolysis mediated by natural substances—that collectively accelerate degradation.[1] This validates the scientific rationale for moving beyond core guideline studies to more holistic test systems for refining exposure assessments.

The Complete Degradation Pathway

The primary degradation sequence for Isoxaflutole in the environment is a simple, two-step process.

Caption: Conceptual workflow of the environmental transport of this compound from field application to environmental compartments.

Key Experimental Protocols

The data presented in this guide are derived from standardized and specialized experimental protocols. Understanding these methodologies is key to interpreting the results and their environmental relevance.

Protocol: Aerobic Soil Metabolism (OECD 307)

Objective: To determine the rate and pathway of degradation of this compound in soil under aerobic conditions.

Methodology Rationale: This test simulates the fate of the compound in the top layer of agricultural soil where microbial activity is highest. Using a radiolabeled ([¹⁴C]) test substance is critical for establishing a complete mass balance and tracking the formation of both extractable metabolites and non-extractable (bound) residues.

Step-by-Step Protocol:

-

Soil Collection & Preparation: Collect fresh soil from a representative agricultural site. Sieve to remove large particles and adjust moisture content to 40-60% of maximum water holding capacity.

-

Acclimation: Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for 7-14 days to allow the microbial population to stabilize.

-

Application: Apply [¹⁴C]-RPA 202248, dissolved in a minimal amount of solvent, evenly to the surface of the soil samples. The application rate should be relevant to agricultural practice.

-

Incubation: Place the treated samples in a flow-through incubation system in the dark at 20°C. Pass a stream of CO₂-free, humidified air over the samples.

-

Volatile Trapping: Trap any evolved ¹⁴CO₂ (indicating complete mineralization) and other organic volatiles using appropriate trapping solutions (e.g., potassium hydroxide, ethylene glycol).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice replicate samples for analysis.

-

Extraction: Extract the soil samples with a sequence of solvents of increasing polarity (e.g., acetonitrile/water mixtures followed by Soxhlet extraction) to recover the parent compound and metabolites.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAD) to identify and quantify this compound and its degradation products (like RPA 203328). Confirm identities using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mass Balance: Quantify the radioactivity in the extracts, the post-extraction soil (bound residues), and the volatile traps to calculate a total mass balance at each time point.

-

Kinetic Modeling: Plot the concentration of this compound over time and apply kinetic models (e.g., Single First-Order) to calculate the DT50 and DT90 values.

Protocol: Aquatic Microcosm Study

Objective: To determine the degradation rate of this compound in a complex, biologically active aquatic ecosystem that more closely simulates a natural pond or reservoir.

Methodology Rationale: This protocol is a direct response to the limitations of sterile, single-variable lab tests. It integrates the combined effects of hydrolysis, photolysis (direct and indirect), and microbial/algal metabolism under natural light and temperature fluctuations, providing a more realistic dissipation rate.

Step-by-Step Protocol:

-

System Setup: Establish outdoor microcosms (e.g., large glass tanks) containing natural water and a layer of sediment collected from a representative, pesticide-free water body. Allow the systems to equilibrate for several weeks.

-

Characterization: Characterize the water and sediment for key parameters: pH, dissolved oxygen, redox potential, microbial biomass, organic carbon content, etc.

-

Application: Apply [¹⁴C]-RPA 202248 directly to the water column at an environmentally relevant concentration (e.g., low parts-per-billion range).

-

Incubation: Expose the microcosms to natural cycles of sunlight and temperature for the study duration (e.g., 30-60 days). Monitor key parameters (temperature, pH, light intensity) throughout.

-

Sampling: At specified intervals, collect replicate samples of water and sediment.

-

Phase Separation & Analysis:

-

Water: Analyze water samples directly by Liquid Scintillation Counting (LSC) for total radioactivity. Profile the radioactive components using HPLC-RAD to quantify parent and degradates.

-

Sediment: Extract sediment samples with appropriate solvents. Analyze extracts by HPLC-RAD. Determine non-extractable residues by combusting the extracted sediment.

-

-

Mass Balance: At each time point, sum the radioactivity in the water phase, sediment extracts, and post-extraction sediment to ensure a high recovery (>90%) of the applied dose.

-

Dissipation Kinetics: Plot the total system radioactivity (water + sediment) of this compound over time to calculate a total system DT50, representing the integrated dissipation rate.

Synthesis and Conclusion

The environmental profile of this compound is one of contrasts. It is the herbicidally active form of Isoxaflutole, formed rapidly after application. While it appears persistent in sterile laboratory tests against abiotic forces like hydrolysis and photolysis, its true environmental fate is driven by biotic degradation. Microorganisms in both soil and complex aquatic systems are the primary agents of its breakdown into the non-herbicidal metabolite RPA 203328.

Simultaneously, its physicochemical properties—high water solubility and low soil sorption—render it mobile. This creates a dynamic interplay between degradation and transport. The ultimate environmental concentration in compartments like groundwater or surface water depends on which process dominates under specific local conditions: rapid degradation in biologically active soils can mitigate transport, whereas conditions that inhibit microbial activity could favor transport via leaching or runoff. A comprehensive risk assessment must, therefore, integrate both its moderate persistence in complex systems and its inherent mobility.

References

- Bayer Global. (2013). Summary of the fate and behaviour in the environment for Isoxaflutole.

-

Rupprecht, J. K., et al. (2004). Degradation of this compound [U-14C-phenyl]-α-(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. Journal of Environmental Science and Health, Part B. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. Retrieved from [Link]

-

Rupprecht, J. K., et al. (2004). Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathway of isoxaflutole in the environment. Retrieved from [Link]

-

United States Environmental Protection Agency. (2019). MEMORANDUM D. Retrieved from [Link]

-

PubChem. (n.d.). Isoxaflutole. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathway of isoxaflutole in the environment. Retrieved from [Link]

-

Ramanarayanan, T., Narasimhan, B., & Srinivasan, R. (2005). Characterization of fate and transport of isoxaflutole, a soil-applied corn herbicide, in surface water using a watershed model. PubMed. Retrieved from [Link]

-

Ramanarayanan, T., et al. (2005). Characterization of Fate and Transport of Isoxaflutole, a Soil-Applied Corn Herbicide, in Surface Water Using a Watershed Model. Texas A&M University. Retrieved from [Link]

-

McNeill, K., et al. (2016). Deconvoluting Hydrolysis and Photolysis of the Herbicide Isoxaflutole and Its Products at Circumneutral pH. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Degradation of this compound [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ssl.tamu.edu [ssl.tamu.edu]

- 6. bayer.com [bayer.com]

- 7. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deconvoluting Hydrolysis and Photolysis of the Herbicide Isoxaflutole and Its Products at Circumneutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of RPA 202248 on Non-target Organisms

Introduction: Understanding RPA 202248 and its Environmental Significance

This compound, a diketonitrile (DKN) derivative, is the principal biologically active metabolite of the pre-emergence herbicide isoxaflutole.[1][2][3] Isoxaflutole itself is a proherbicide, meaning it undergoes transformation in the environment to exert its phytotoxic effects. This conversion to this compound occurs rapidly in both soil and aquatic systems through the opening of the isoxazole ring.[1][3] Consequently, any comprehensive ecotoxicological assessment of isoxaflutole must focus heavily on the fate and effects of this compound, as it is this compound that non-target organisms are predominantly exposed to and which is responsible for the herbicidal activity.[4]

This guide provides a detailed analysis of the toxicological profile of this compound, synthesizing data from regulatory assessments and peer-reviewed literature to offer a resource for researchers, ecotoxicologists, and environmental scientists. We will explore its environmental persistence, mechanism of action, and specific impacts across a range of key non-target organism groups.

Physicochemical Properties of Isoxaflutole and its Metabolite this compound

The environmental behavior of a compound is dictated by its physical and chemical properties. This compound exhibits significantly higher water solubility and a lower octanol-water partition coefficient (log P) compared to its parent, isoxaflutole, indicating greater potential for mobility in aqueous environments.[5]

| Property | Isoxaflutole | This compound (Diketonitrile) | Reference |

| Molecular Weight ( g/mol ) | 359 | 359 | [5] |

| Water Solubility (mg/L) | 6.2 | 325 | [5] |

| log P (Octanol/Water Partition Coeff.) | 2.32 | -0.40 | [5] |

| Vapor Pressure (Pa at 25°C) | 1.0 x 10⁻⁶ | Not Available | [5] |

| KOC (mL/g) | ~101 (in sand) | ~117 (in sand) | [6] |

Environmental Fate and Transport: The Persistence and Mobility of a Key Metabolite

The environmental risk profile of this compound is intrinsically linked to its persistence and mobility. While the parent isoxaflutole degrades rapidly, its transformation into the more stable this compound is a critical factor for long-term environmental exposure.

Degradation Pathway: Isoxaflutole's degradation is a sequential process.[6]

-

Hydrolysis & Metabolism: Isoxaflutole rapidly converts to the active diketonitrile, this compound. This is the primary and most significant transformation step.[1][7]

-

Further Degradation: this compound slowly degrades further into a benzoic acid derivative, RPA 203328.[1][4][7] This terminal metabolite is considered orders of magnitude less toxic to plants, effectively representing a detoxification step.[1]

Persistence:

-

Soil: Isoxaflutole has a short aerobic soil half-life, typically around 2.4 days. In contrast, this compound is significantly more persistent, with an aerobic soil half-life of approximately 61 days.[6]

-

Aquatic Systems: In outdoor aquatic microcosm studies, the half-life of this compound was calculated to be 103 days, indicating substantial persistence in water bodies.[4] The parent compound degrades very rapidly in aquatic environments, often in less than a day.[1]

Mobility: Both isoxaflutole and this compound are considered mobile in soil, with the potential to leach into groundwater and be transported via runoff into surface waters.[6] This mobility, combined with the persistence of this compound, means that it is expected to be detected in both groundwater and surface water following application of isoxaflutole.[6]

Mechanism of Action: Inhibition of HPPD and its Consequences

This compound, like its parent compound, functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][8][9] This enzyme is a critical component in the biochemical pathway responsible for synthesizing plastoquinone and α-tocopherol.[3]

The inhibition of HPPD leads to a cascade of effects within susceptible plants:

-

Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a key step in carotenoid biosynthesis.[3]

-

Carotenoid Synthesis Blockage: Without plastoquinone, phytoene desaturase activity ceases, leading to the accumulation of phytoene (a carotenoid precursor) and a halt in the production of colored carotenoids.[3]

-

Chlorophyll Photodegradation: Carotenoid pigments serve a vital photoprotective role, quenching excess light energy and protecting chlorophyll from photo-oxidation.[8]

-

Bleaching and Death: In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of new plant tissues, followed by cessation of growth and plant death.[8]

Conclusion

The toxicological profile of this compound is dominated by its potent herbicidal activity. As the primary active and persistent metabolite of isoxaflutole, it poses a significant risk to non-target terrestrial and aquatic plants. Its high mobility and persistence in soil and water necessitate careful management to mitigate exposure to sensitive off-site vegetation. In contrast, the direct toxicity of this compound to non-target fauna, including fish, birds, mammals, and most soil invertebrates, is low. While acute toxicity to pollinators is also low, the lack of chronic and larval data represents a remaining uncertainty that warrants further investigation for a complete risk characterization. This guide underscores the importance of evaluating pesticide metabolites, which can exhibit profoundly different environmental behavior and toxicological relevance compared to their parent compounds.

References

- U.S. Environmental Protection Agency. (2019). Draft Ecological Risk Assessment for the Registration Review of Isoxaflutole. Office of Chemical Safety and Pollution Prevention.

- Minnesota Department of Agriculture. (n.d.). Isoxaflutole | New Active Ingredient Review.

- Lin, C. H., et al. (2004). Characterization of Fate and Transport of Isoxaflutole, a Soil-Applied Corn Herbicide, in Surface Water Using a Watershed Model. Journal of Agricultural and Food Chemistry.

- Sanyal, D., et al. (2004). Characterization of Fate and Transport of Isoxaflutole, a Soil-Applied Corn Herbicide, in Surface Water Using a Watershed Model. Journal of Agricultural and Food Chemistry, 52(4), 893-899.

- Santos, S. S., et al. (2018). Ecotoxicity of the isoxaflutole herbicide to soil invertebrates. Semina: Ciências Agrárias, 39(4), 1495-1504.

- U.S. Environmental Protection Agency. (2020). Final Registration of Isoxaflutole on Isoxaflutole–Resistant Soybeans.

- Mueller, T. C., et al. (2020). A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants. Environmental Toxicology and Chemistry, 39(6), 1188-1196.

- Lin, C. H., et al. (2004). Characterization of fate and transport of isoxaflutole, a soil-applied corn herbicide, in surface water using a watershed model. Journal of Agricultural and Food Chemistry, 52(4), 893-899.

- Kovács, B., et al. (2024).

- Food and Agriculture Organization of the United N

- Bayer CropScience. (2013). Summary of the fate and behaviour in the environment for Isoxaflutole.

- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide.

- World Health Organization & Food and Agriculture Organization of the United Nations. (2000). Pesticide residues in food - 2000: Isoxaflutole.

- Pallett, K. E., et al. (1998). The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity. Pesticide Biochemistry and Physiology, 62(2), 113-124.

- Center for Food Safety. (2021). Comments on Isoxaflutole Proposed Interim Decision.

- Bayer CropScience. (2013). Summary of the ecotoxicological studies for isoxaflutole.

- U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Isoxaflutole.

- Minnesota Department of Health. (2024). Toxicological Summary for: Isoxaflutole.

- World Health Organization & Food and Agriculture Organization of the United Nations. (2013). Pesticide residues in food - 2013: Isoxaflutole.

- University of Hertfordshire. (n.d.). Isoxaflutole (Ref: RPA 201772). Agriculture and Environment Research Unit (AERU).

- U.S. Environmental Protection Agency. (2021). Isoxaflutole: Response to Comments on the Ecological Risk Assessment.

- Bayer CropScience. (2014). Summary of the ecotoxicological studies isoxaflutole + cyprosulfamide SC 480 (240+240) g/L.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84098, Isoxaflutole.

- Belcher, D. S., et al. (2003). Degradation of this compound... the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. In Environmental Fate and Effects of Pesticides. American Chemical Society.

- Kovács, B., et al. (2024). Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations.

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ssl.tamu.edu [ssl.tamu.edu]

- 6. mda.state.mn.us [mda.state.mn.us]

- 7. bayer.com [bayer.com]

- 8. A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

An In-depth Technical Guide to the Bioavailability of RPA 202248 in Soil Ecosystems

Prepared by: A Senior Application Scientist

Foreword: Understanding the Criticality of Bioavailability for a Key Metabolite

In the realm of modern agriculture, the efficacy and environmental impact of crop protection agents are intrinsically linked. Isoxaflutole, a widely used herbicide, undergoes rapid transformation in the soil environment to its primary and herbicidally active metabolite, RPA 202248 (a diketonitrile derivative).[1][2][3] The herbicidal action is, in fact, predominantly exerted by this compound.[1][2] Consequently, a thorough understanding of the bioavailability of this compound in soil ecosystems is not merely an academic exercise; it is a cornerstone of robust environmental risk assessment and sustainable agricultural practice. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and interpret the bioavailability of this critical metabolite. We will delve into the causal factors governing its availability to soil biota, detail rigorous experimental protocols for its quantification, and provide insights into the interpretation of the resulting data.

The Foundational Principles of this compound Bioavailability in Soil

The bioavailability of this compound in soil is a dynamic process governed by a complex interplay of its physicochemical properties and the characteristics of the soil matrix. It is crucial to recognize that the total concentration of a chemical in the soil (the bulk concentration) is not necessarily the concentration available for uptake by organisms or for microbial degradation. Bioavailability, in this context, refers to the fraction of this compound that is in the soil solution or can be readily desorbed from soil particles, making it accessible to plant roots, soil microorganisms, and other non-target organisms.[4][5]

Physicochemical Properties of this compound Driving its Behavior

The intrinsic properties of this compound dictate its partitioning and persistence in the soil environment.

| Property | Value | Implication for Bioavailability |

| Water Solubility | 326 mg/L | High water solubility suggests a greater potential for presence in the soil solution, a key factor for bioavailability.[1] |

| Log P (Octanol-Water Partition Coefficient) | 0.37 - 0.4 | A low Log P indicates a preference for the aqueous phase over organic phases, further supporting its potential for mobility and availability in soil water.[1] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~117 - 139 ml/g | This moderate Koc value indicates that while this compound will adsorb to soil organic matter, a significant fraction can remain in the soil solution, influencing its bioavailability.[5][6] |

The Soil Matrix: A Dynamic Influencer

The soil environment is a heterogeneous mixture of mineral particles, organic matter, water, and air, all of which influence the fate and bioavailability of this compound.

-

Soil Texture (Sand, Silt, and Clay Content): Soils with higher clay content, due to their large surface area and negative charges, tend to adsorb more this compound, potentially reducing its immediate bioavailability.[1][6] Conversely, in sandy soils with lower adsorptive capacity, this compound is likely to be more mobile and bioavailable.[6]

-

Soil Organic Matter (SOM): SOM, particularly humus, has a high capacity to adsorb organic molecules like this compound.[4][6] Higher SOM content generally leads to greater adsorption and reduced bioavailability.

-

Soil pH: The pH of the soil can influence the surface charge of soil colloids and the chemical speciation of this compound, thereby affecting its adsorption-desorption equilibrium.[1][6]

-

Microbial Activity: Soil microorganisms are the primary drivers of this compound degradation.[4] The rate of microbial degradation is a critical factor in reducing the overall persistence and long-term bioavailability of the compound. Factors that influence microbial activity, such as temperature, moisture, and nutrient availability, will indirectly affect the bioavailability of this compound over time.

A tiered approach to assessing the bioavailability of this compound

A robust assessment of this compound bioavailability necessitates a multi-faceted experimental approach. The following sections outline a logical progression of studies, from fundamental laboratory investigations to more complex microcosm and field-level assessments.

Tier 1: Foundational Laboratory Studies

These studies form the bedrock of our understanding of this compound's behavior in a controlled environment.

Causality: The objective here is to quantify the partitioning of this compound between the soil solid phase and the soil solution. This is a direct measure of its potential mobility and availability for uptake.

Protocol:

-

Soil Selection: A minimum of three distinct soil types should be selected, representing a range of textures, organic carbon content, and pH.

-

Test Substance Preparation: A stock solution of radiolabeled or non-labeled this compound of known concentration is prepared in a 0.01 M CaCl2 solution (to mimic soil ionic strength).

-

Equilibration: A known mass of air-dried, sieved soil is placed in a centrifuge tube with a known volume of the this compound solution. The tubes are agitated in the dark at a constant temperature for a predetermined equilibration period (typically 24-48 hours).

-

Phase Separation: The tubes are centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound in the supernatant (aqueous phase) is determined using a suitable analytical method such as HPLC-MS/MS.[7][8] The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption: The supernatant is removed, and a fresh solution of 0.01 M CaCl2 is added to the soil pellet. The tubes are re-agitated and the concentration of this compound in the supernatant is measured to determine the extent of desorption.

-

Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Self-Validation: The inclusion of multiple soil types provides a self-validating system by demonstrating the influence of soil properties on adsorption. A mass balance calculation should be performed to ensure that the total amount of this compound at the end of the experiment accounts for the initial amount added.

Causality: This experiment determines the rate and pathway of this compound degradation by soil microorganisms under aerobic conditions, a key process reducing its bioavailability over time.

Protocol:

-

Soil and Test Substance: Freshly collected, sieved soil with known microbial activity is treated with radiolabeled this compound at a concentration relevant to its expected environmental concentration.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). A continuous flow of CO2-free, humidified air is passed through the incubation vessels.

-

Sampling: At predetermined time intervals, replicate soil samples are taken for analysis.

-

Extraction and Analysis: Soil samples are extracted with an appropriate solvent mixture (e.g., acetonitrile and formic acid solution).[2] The extracts are analyzed by HPLC with radiometric detection and/or HPLC-MS/MS to identify and quantify this compound and its transformation products.

-

Volatile Trapping: The effluent air is passed through trapping solutions (e.g., ethylene glycol and potassium hydroxide) to capture volatile organic compounds and 14CO2.

-

Data Analysis: The rate of degradation of this compound is determined, and its half-life (DT50) is calculated. The formation and decline of major metabolites are also quantified.

Self-Validation: A complete mass balance, accounting for the parent compound, metabolites, non-extractable residues, and mineralized 14CO2, is essential for validating the experimental results.

Diagram: Conceptual Workflow for Tier 1 Bioavailability Assessment

Caption: Workflow for initial laboratory assessment of this compound bioavailability.

Tier 2: Plant Uptake and Terrestrial Microcosm Studies

These studies move beyond simple partitioning and degradation to directly assess the biological availability of this compound.

Causality: This experiment quantifies the uptake and translocation of this compound from the soil into plants, providing a direct measure of its phytoavailability.

Protocol:

-

Soil Treatment: A representative agricultural soil is treated with radiolabeled this compound. The soil is aged for a period that is relevant to agricultural practice before planting.

-

Planting: Representative rotational crops (e.g., a leafy vegetable, a root crop, and a small grain) are sown in the treated soil.

-

Growth and Harvest: The plants are grown under controlled environmental conditions (greenhouse or growth chamber) until maturity or specified growth stages. At harvest, the plants are separated into different parts (e.g., roots, shoots, leaves, fruits).

-

Analysis: The plant parts are analyzed for total radioactive residues. If significant residues are found, further analysis is conducted to identify and quantify this compound and its metabolites.

-

Soil Analysis: Soil samples are taken at the beginning and end of the experiment to determine the concentration of this compound and its degradation over the course of the study.

Self-Validation: The inclusion of different crop types with varying root structures and physiology provides a comparative assessment of uptake potential. A mass balance of the radiolabel at the end of the study validates the experimental integrity.

Causality: Microcosms provide a more ecologically relevant system to study the fate and effects of this compound on a simplified soil community, integrating both bioavailability and potential ecotoxicological impacts.[9][10][11]

Protocol:

-

Microcosm Setup: Intact soil cores or reconstructed soil columns are established in the laboratory. These can include representative soil fauna (e.g., earthworms, springtails) and a plant species.[9]

-

Treatment: The microcosms are treated with this compound at environmentally relevant concentrations.

-

Incubation and Monitoring: The microcosms are maintained under controlled conditions. At various time points, soil, leachate, air, and biotic samples are collected.

-

Analysis:

-

Chemical Fate: The concentration of this compound and its metabolites are measured in all compartments.

-

Ecological Effects: Endpoints such as earthworm mortality and reproduction, microbial respiration, and plant growth are assessed.

-

-

Data Interpretation: The data provides an integrated picture of the bioavailability of this compound and its potential impact on soil ecosystem structure and function.

Self-Validation: The use of untreated control microcosms is essential for comparison. The detailed monitoring of multiple endpoints allows for the cross-validation of observations (e.g., a decline in this compound concentration in the soil should correlate with its appearance in leachate or uptake by organisms).

Sources

- 1. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. Environmental risk assessment of pesticides | EFSA [efsa.europa.eu]

- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. Factors Affecting Soil-Applied Herbicides | CALS [cals.cornell.edu]

- 7. researchgate.net [researchgate.net]

- 8. ars.usda.gov [ars.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The use of terrestrial and aquatic microcosms and mesocosms for the ecological risk assessment of veterinary medicinal products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to RPA 202248: Mechanism and Application as a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor

Abstract

This technical guide provides an in-depth examination of RPA 202248, the active herbicidal metabolite of the pro-herbicide isoxaflutole.[1][2][3] We will explore its core mechanism of action as a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target in both agrochemical and therapeutic development.[2][4] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical cascade initiated by HPPD inhibition, detailed experimental protocols for characterization, and the scientific rationale behind these methodologies.

Introduction: 4-Hydroxyphenylpyruvate Dioxygenase as a Prime Target

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that plays a pivotal role in the catabolism of tyrosine in virtually all aerobic organisms.[5][6] The enzyme catalyzes the complex conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[7][8]

While this pathway is conserved, its downstream implications diverge significantly between plants and mammals:

-

In Plants , HGA is the aromatic precursor for the biosynthesis of essential molecules: plastoquinones and tocopherols (Vitamin E).[7][9] Plastoquinones are critical redox cofactors for photosynthesis and are required for the function of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[10] Carotenoids, in turn, are indispensable for protecting chlorophyll from photooxidative damage.[11] Consequently, inhibition of HPPD in plants triggers a lethal cascade, resulting in the destruction of chlorophyll, a phenomenon visually observed as "bleaching".[12][13] This makes HPPD an exceptionally effective target for herbicides.[14][15]

-

In Mammals , the tyrosine catabolic pathway is primarily for amino acid degradation. Inhibition of HPPD can lead to an accumulation of tyrosine in the blood (tyrosinemia).[6][16] This effect is therapeutically exploited; the HPPD inhibitor nitisinone (NTBC) is used to treat hereditary tyrosinemia type I by preventing the formation of toxic downstream metabolites.[5][15]

This compound, a member of the triketone class of herbicides, leverages the plant-specific vulnerability of HPPD inhibition for potent weed control.[17][18] It is the diketonitrile derivative that forms rapidly from the degradation of its parent compound, isoxaflutole, and is responsible for the majority of its herbicidal activity.[3][19]

This compound: Physicochemical Properties and Bioactivation

This compound, chemically known as 2-cyano-3-cyclopropyl-1-(2-mesyl-4-trifluoromethylphenyl)propan-1,3-dione, is the active form of the pro-herbicide isoxaflutole.[2][20] Isoxaflutole itself is less active but is rapidly converted to this compound in soil and plants, a critical design feature for environmental activation.[1][21]

Table 1: Physicochemical Properties of this compound vs. Isoxaflutole

| Property | Isoxaflutole (Pro-herbicide) | This compound (Active Metabolite) | Significance for Researchers |

| Molecular Formula | C₁₅H₁₂F₃NO₄S[22] | C₁₅H₁₂F₃NO₄S[2] | Same elemental composition, different structure. |

| Molecular Weight | 359.3 g/mol [21] | 359.3 g/mol [2] | Isomeric transformation. |

| Water Solubility | 6.3 mg/L[1] | 326 mg/L[1] | This compound is significantly more water-soluble, affecting its mobility and bioavailability in biological systems. |

| Log P | 2.32[1] | -0.37[1] | The negative Log P indicates this compound is hydrophilic, contrasting with the more lipophilic parent compound. |

| Herbicidal Activity | Low | High[3][19] | Experiments targeting herbicidal effects should use this compound directly or ensure conditions for isoxaflutole conversion. |

This compound eventually degrades to 2-methylsulfonyl-4-trifluoromethylbenzoic acid (RPA 203328), a metabolite with no herbicidal activity.[1][23]

Core Mechanism of Action: The Bleaching Cascade

The herbicidal efficacy of this compound is a direct result of its potent inhibition of the HPPD enzyme. This single molecular event initiates a downstream cascade that ultimately leads to plant death.

-

HPPD Inhibition: this compound binds to the active site of the HPPD enzyme, preventing the conversion of its substrate, HPPA, to HGA.[2][6]

-

HGA Depletion: The block in the pathway leads to a systemic depletion of HGA.

-

Plastoquinone & Tocopherol Synthesis Halts: Without the HGA precursor, the plant cannot synthesize plastoquinones or tocopherols.[8][9]

-

Carotenoid Biosynthesis Blocked: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS).[10] Its absence indirectly but effectively halts the entire carotenoid biosynthesis pathway.

-

Chlorophyll Photooxidation: Carotenoid pigments are the plant's primary defense against photooxidation, safely dissipating excess light energy and quenching reactive oxygen species that would otherwise destroy chlorophyll.[10][11]

-

Bleaching and Death: Without this protection, chlorophyll is rapidly degraded by sunlight.[13] This leads to the characteristic white or translucent "bleached" appearance of new plant tissues, followed by cessation of growth and death.[12][17]

Diagram 1: Biochemical Pathway of HPPD Inhibition by this compound```dot

Caption: A typical workflow for characterizing an HPPD inhibitor.

Conclusion: A Validated and Potent Herbicidal Agent

This compound stands as a well-characterized and highly effective inhibitor of the HPPD enzyme. Its mechanism, rooted in the disruption of the plant-essential carotenoid biosynthesis pathway, provides a clear and validated mode of action that leads to potent herbicidal effects. [9][10][13]The experimental protocols detailed herein offer a robust framework for scientists to quantify its inhibitory activity and confirm its physiological impact. For researchers in agrochemical discovery, this compound serves as a benchmark compound for the development of new HPPD inhibitors, while for those in drug development, it remains a key example of how a single enzyme target can be selectively exploited across different kingdoms of life for divergent applications.

References

-

Author Unknown. (2022, October 21). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, Cambridge Core.

-

Author Unknown. (n.d.). Lecture Inhibition of Pigment Synthesis (Bleaching Herbicides). Retrieved from [Link]

-

Author Unknown. (n.d.). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry - ACS Publications.

-

Author Unknown. (n.d.). Herbicides with Bleaching Properties | Request PDF. ResearchGate.

-

Kawai, S., et al. (2018, November 20). Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. PMC - NIH.

-

Author Unknown. (n.d.). Catalytic, NonCatalytic, and Inhibitory Phenomena: Kinetic Analysis of (4-Hydroxyphenyl)pyruvate Dioxygenase from Arabidopsis thaliana. Biochemistry - ACS Publications.

-

Author Unknown. (n.d.). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Retrieved from [Link]

-

Ma, T., et al. (2024, July 24). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Journal of Agricultural and Food Chemistry - ACS Publications.

-

Author Unknown. (n.d.). 4-hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. PubMed.

-

Yang, Y., et al. (n.d.). Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations. PubMed.

-

Moran, G. R. (n.d.). Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana. PubMed.

-

Rupprecht, J. K., et al. (n.d.). Degradation of this compound [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. ResearchGate.

-

Author Unknown. (2019, January 28). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460. Regulations.gov.

-

National Center for Biotechnology Information. (n.d.). Rpa-202248. PubChem.

-

Author Unknown. (n.d.). Environmental Chemistry Methods: Isoxaflutole; 448305-03. Retrieved from [Link]

-

Rupprecht, J. K., et al. (n.d.). Degradation of this compound [U-14C-phenyl]-α(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. Taylor & Francis Online.

-

Kawai, S., et al. (2018, June 26). Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. SciSpace.

-

Author Unknown. (2024, December 18). This compound. ChemicalBook.

-

Author Unknown. (n.d.). Pigment inhibitor herbicides. UMN Extension.

-

Author Unknown. (n.d.). Isoxaflutole (Ref: RPA 201772). AERU - University of Hertfordshire.

-

Author Unknown. (n.d.). Isoxaflutole diketonitrile this compound. WITEGA Laboratorien Berlin-Adlershof GmbH.

-

Author Unknown. (n.d.). This compound. Santa Cruz Biotechnology.

-

Liu, X., et al. (n.d.). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PubMed Central.

-

Kaur, P., & Singh, S. (2025, November 1). TRIKETONE HERBICIDES: A REVIEW ON THEIR EFFICACY, PHYTOTOXICITY AND RESIDUES ESTIMATION. Retrieved from [Link]

-